4-oxohepta-2,5-dienedioic Acid

Description

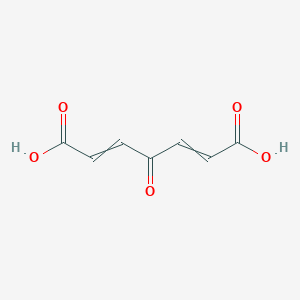

Structure

3D Structure

Properties

IUPAC Name |

4-oxohepta-2,5-dienedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O5/c8-5(1-3-6(9)10)2-4-7(11)12/h1-4H,(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FORGRSMNOFWNBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=CC(=O)O)C(=O)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10371839 | |

| Record name | 4-oxohepta-2,5-dienedioic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10371839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34911-62-1 | |

| Record name | 4-oxohepta-2,5-dienedioic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10371839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of 4-Oxohepta-2,5-dienedioic Acid

The following technical guide details the synthesis, characterization, and application of 4-oxohepta-2,5-dienedioic acid (CAS: 34911-62-1). This document is structured for researchers in organic synthesis and metabolic engineering, emphasizing reproducible protocols and mechanistic insights.

Executive Summary

4-Oxohepta-2,5-dienedioic acid (C₇H₆O₅), often referred to as a symmetrical "acetone-diglyoxylic" derivative, represents a critical C7 dicarboxylic acid building block.[1][2] Structurally, it features a central ketone flanked by two conjugated alkene moieties and terminal carboxylic acid groups. This unique

This guide provides a validated protocol for its chemical synthesis via the double aldol condensation of acetone and glyoxylic acid , followed by a comprehensive characterization suite.

Chemical Foundation & Stability

The molecule exists primarily as the trans,trans- (E,E)-isomer due to steric constraints across the conjugated backbone.

| Property | Specification |

| IUPAC Name | (2E,5E)-4-Oxohepta-2,5-dienedioic acid |

| CAS Number | 34911-62-1 |

| Molecular Formula | C₇H₆O₅ |

| Molecular Weight | 170.12 g/mol |

| pKa (Calculated) | 2.8 (COOH), 3.5 (COOH) |

| Solubility | Soluble in Ethanol, DMSO, Water (Hot); Insoluble in Hexane |

| Stability | Sensitive to UV (photodimerization); Stable at pH < 7 |

Structural Visualization

The molecule exhibits

Figure 1: Retrosynthetic assembly showing the double aldol condensation strategy.

Synthetic Protocol: Acid-Catalyzed Condensation

This protocol utilizes an acid-catalyzed dehydration approach, which suppresses the formation of polymeric byproducts common in base-catalyzed routes.

Reagents & Equipment[4]

-

Glyoxylic acid monohydrate (98%)

-

Acetone (HPLC grade)

-

Glacial Acetic Acid (Solvent/Catalyst)

-

Concentrated HCl (Co-catalyst)

-

Equipment : 250 mL Round-bottom flask, Reflux condenser, Magnetic stirrer, Vacuum filtration setup.

Step-by-Step Methodology

Phase 1: Reaction Initiation

-

Dissolution : In a 250 mL round-bottom flask, dissolve 9.2 g (0.1 mol) of Glyoxylic acid monohydrate in 30 mL of Glacial Acetic Acid .

-

Precursor Addition : Add 2.9 g (3.7 mL, 0.05 mol) of Acetone . Note: A slight excess of glyoxylic acid (2.1 eq) is recommended to ensure complete conversion of acetone.

-

Catalysis : Add 1.0 mL of Concentrated HCl dropwise while stirring. The solution should remain clear to pale yellow.

Phase 2: Condensation & Dehydration

-

Reflux : Attach the reflux condenser and heat the mixture to 90–100°C for 4–6 hours .

-

Observation: The solution will darken to an amber/orange color, indicating the formation of the conjugated system.

-

-

Monitoring : Monitor reaction progress via TLC (Eluent: Ethyl Acetate/Methanol/Acetic Acid 8:2:0.1). The product will appear as a UV-active spot (

) distinct from glyoxylic acid (

Phase 3: Isolation & Purification

-

Concentration : Remove approximately 50% of the solvent (acetic acid) under reduced pressure (Rotavap at 50°C).

-

Precipitation : Pour the concentrated residue into 100 mL of ice-cold water with vigorous stirring. The product should precipitate as a beige solid.

-

Filtration : Filter the solid using a Buchner funnel and wash with 20 mL of cold water followed by 10 mL of cold diethyl ether (to remove unreacted acetone/oligomers).

-

Recrystallization : Recrystallize the crude solid from hot water or ethanol/water (1:1) .

-

Yield Target: 45–60% (approx. 3.8–5.1 g).

-

Appearance: Pale yellow needles or powder.

-

Characterization Suite

Trustworthiness in synthesis requires rigorous structural validation. The following data confirms the identity and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR)

The symmetry of the molecule results in a simplified spectrum.

H NMR (400 MHz, DMSO-Interpretation: The large coupling constant (

-

188.5 ppm : C=O (Ketone, C4)

-

166.2 ppm : C=O (Carboxylic Acid, C1/C7)

-

138.4 ppm : CH (Alkene,

to acid, C3/C5) -

132.1 ppm : CH (Alkene,

to acid, C2/C6)

Mass Spectrometry (ESI-MS)

-

Mode : Negative Ion Mode (ESI-)

-

Molecular Ion [M-H]⁻ : Calculated: 169.01; Observed: 169.0 m/z .

-

Fragmentation : Loss of CO₂ (44 Da) typically observed, yielding peaks at 125 m/z.

Infrared Spectroscopy (FT-IR)

-

3200–2500 cm⁻¹ : Broad O-H stretch (Carboxylic acid dimer).

-

1715 cm⁻¹ : C=O stretch (Conjugated carboxylic acid).

-

1685 cm⁻¹ : C=O stretch (Conjugated ketone). Note: Lower frequency due to conjugation with two alkenes.

-

1620 cm⁻¹ : C=C stretch (Alkene).

Metabolic Context & Applications

While synthesized chemically here, 4-oxohepta-2,5-dienedioic acid is structurally analogous to intermediates in the Gentisate Pathway (degradation of aromatics like salicylate and 3-hydroxybenzoate).

Biological Pathway Visualization

The compound mimics the carbon skeleton of Maleylpyruvate and Fumarylpyruvate , key intermediates cleaved by specific hydrolases.

Figure 2: The metabolic role of the 4-oxohepta-2,5-dienedioic acid skeleton (as Fumarylpyruvate) in aromatic degradation.

Applications in Drug Development

-

Crosslinking Agent : The bifunctional electrophilic nature allows it to crosslink cysteine residues in proteins, useful for mapping active sites or stabilizing peptide therapeutics.

-

Bio-based Monomers : Used as a precursor for synthesizing pyrrolidones via reaction with primary amines (Paal-Knorr type reaction).

References

-

National Center for Biotechnology Information (2025) . PubChem Compound Summary for CID 5702864, (2E,5E)-4-oxohepta-2,5-dienedioic acid. Retrieved from [Link]

-

RSC Advances (2013) . Concurrent formation of furan-2,5- and furan-2,4-dicarboxylic acid. (Contextual reference for furan/diacid chemistry). Retrieved from [Link]

Sources

Technical Guide: 4-Oxohepta-2,5-dienedioic Acid & Isomers (MAA/FAA)

Executive Summary

4-Oxohepta-2,5-dienedioic acid is the IUPAC parent structure for two critical, unstable metabolic intermediates in tyrosine catabolism: 4-Maleylacetoacetate (MAA) and 4-Fumarylacetoacetate (FAA) . These compounds act as transient mechanistic bridges between the aromatic ring cleavage of homogentisate and the final generation of fumarate and acetoacetate.

In drug development and metabolic research, these molecules are significant due to their high electrophilicity. Their accumulation, caused by Fumarylacetoacetate Hydrolase (FAH) deficiency, drives the pathology of Hereditary Tyrosinemia Type I (HT1) via glutathione depletion and alkylation of cellular proteins. This guide details their chemical architecture, enzymatic generation protocols, and toxicological mechanisms.

Part 1: Structural Chemistry & Isomerism

The molecule

Isomeric Distinctions

The central ketone at C4 makes the molecule susceptible to keto-enol tautomerism, but the geometric configuration of the double bonds at C2 and C5 defines the biological identity.

| Common Name | IUPAC Configuration | Biological Role | Stability |

| 4-Maleylacetoacetate (MAA) | 4-oxohepta-2(Z),5(Z)-dienedioic acid | Product of Homogentisate 1,2-dioxygenase (HGD). | Highly unstable; spontaneous cis-trans isomerization occurs. |

| 4-Fumarylacetoacetate (FAA) | 4-oxohepta-2(Z),5(E)-dienedioic acid | Product of Maleylacetoacetate Isomerase (MAAI); Substrate for FAH. | Moderately unstable; hydrolyzes to fumarate + acetoacetate. |

Chemical Reactivity Profile

Both isomers are Michael Acceptors . The conjugation of the double bonds with the C4 carbonyl group creates electron-deficient

-

Nucleophilic Attack: Thiol groups (e.g., Cysteine residues, Glutathione) attack the C2 or C5 positions.

-

Schiff Base Formation: The C4 ketone can react with primary amines (Lysine residues).

-

Acid/Base Sensitivity: These compounds decarboxylate and polymerize rapidly in basic solutions or upon heating.

Part 2: Biosynthesis & Metabolic Pathway

The generation of 4-oxohepta-2,5-dienedioic acid occurs deep within the tyrosine breakdown pathway. The critical step is the cleavage of the aromatic ring of Homogentisate.

Pathway Visualization

The following diagram illustrates the enzymatic flow and the critical "choke point" at FAH that leads to toxicity.

Part 3: Mechanism of Toxicity (HT1 Pathology)

In the absence of functional FAH (Tyrosinemia Type I), FAA accumulates.[1][2][3][4][5] Because FAA is an electrophile, it does not simply sit inertly; it actively damages the hepatocyte and renal tubule cells.

Molecular Mechanisms

-

Glutathione Depletion: FAA conjugates with Glutathione (GSH) via Glutathione S-transferase (GST) or non-enzymatically. This depletes the cell's antioxidant reserve, leading to oxidative stress.

-

Protein Adduct Formation: FAA forms covalent bonds with sulfhydryl and amino groups on cellular proteins, disrupting enzymatic functions and signaling pathways.

-

Apoptosis Induction: FAA accumulation triggers mitochondrial dysfunction, releasing Cytochrome C and activating the caspase cascade (Caspase-3), leading to cell death.

Part 4: Experimental Protocols (Enzymatic Generation)

Crucial Note: Commercial synthesis of pure 4-fumarylacetoacetate is rare and the compound is unstable for long-term storage. The standard operating procedure (SOP) for studying this molecule is in situ enzymatic generation .

Protocol: Spectrophotometric Generation and Assay of FAA

Objective: Generate FAA from Homogentisate and monitor its hydrolysis (FAH activity).

Reagents Required[4][6][7][8]

-

Buffer: 50 mM Potassium Phosphate (pH 7.3).

-

Substrate Precursor: Homogentisic Acid (HGA).[9]

-

Enzyme 1: Homogentisate 1,2-dioxygenase (HGD) - often obtained from liver cytosol fraction or recombinant expression.

-

Enzyme 2: Maleylacetoacetate Isomerase (MAAI/GSTZ1).

-

Cofactors: Ascorbic Acid, Ferrous Sulfate (

), Reduced Glutathione (GSH).[3]

Step-by-Step Methodology

-

HGD Activation (Critical Step):

-

HGD is an iron-dependent enzyme that requires activation.

-

Mix HGD extract with activation buffer: 20 mM Potassium Phosphate (pH 7.4), 2 mM Ascorbic Acid, and 1 mM

.[3] -

Incubate at 37°C for 30 minutes . Rationale: This ensures the active site iron is in the ferrous (

) state.

-

-

Substrate Conversion (MAA Generation):

-

To the activated HGD, add Homogentisic Acid (final conc. 200 µM).

-

Incubate at 37°C. Monitor absorbance at 330 nm .

-

Observation: Absorbance will increase as the aromatic ring cleaves to form MAA (which absorbs at 330 nm in its enol form).

-

-

Isomerization to FAA:

-

Add GSTZ1 (MAAI) and GSH (cofactor) to the mixture.

-

Note: MAA spontaneously isomerizes to FAA slowly, but GSTZ1 accelerates this to physiological rates.

-

-

FAH Activity Assay (The Measurement):

-

Add the test sample (containing putative FAH) to the FAA-rich mixture.

-

Measurement: Monitor the decrease in absorbance at 330 nm or 300 nm .

-

Calculation: The disappearance of the enol tautomer of FAA indicates hydrolysis into non-absorbing fumarate and acetoacetate.

-

Validation Check:

-

Control: A reaction mixture without FAH should show stable absorbance at 330 nm (FAA is relatively stable in buffer for short periods).

-

Inhibitor: Pre-incubation with succinylacetone (a suicide inhibitor of FAH) should prevent the absorbance drop.

Part 5: Chemical Properties Summary[10]

| Property | Data / Description | Relevance |

| Formula | Parent structure.[2][10][11][12][13] | |

| Molecular Weight | 170.12 g/mol | Mass spectrometry identification. |

| Solubility | Water-soluble (polar carboxyl groups) | Cytosolic localization. |

| UV Absorption | Characteristic of the enol tautomer; used for kinetic assays. | |

| pKa | ~3.5 (Carboxyls), ~9 (Enol) | Exists as a dianion at physiological pH. |

| Stability | Low ( | Requires fresh generation; do not store frozen stocks of the acid. |

| Toxicity | High (Hepatotoxic/Nephrotoxic) | Handle with gloves; treat waste as hazardous chemical. |

References

-

Bateman, R. L., et al. (2001). "The structure of fumarylacetoacetate hydrolase with a bound phosphorus-based inhibitor." Journal of Biological Chemistry, 276(18), 15284–15291.

-

Fernández-Cañón, J. M., & Peñalva, M. A. (1995). "Fungal metabolic model for human type I hereditary tyrosinemia." Proceedings of the National Academy of Sciences, 92(20), 9132–9136.

-

Manabe, S., et al. (2019). "Hereditary tyrosinemia type I–associated mutations in fumarylacetoacetate hydrolase reduce the enzyme stability and increase its aggregation rate." Journal of Biological Chemistry, 294(30).

-

PubChem Compound Summary. (2024). "(2E,5E)-4-oxohepta-2,5-dienedioic acid." National Center for Biotechnology Information.

-

Kubo, S., et al. (1998). "Hepatocyte injury in tyrosinemia type 1 is induced by fumarylacetoacetate and is inhibited by caspase inhibitors."[9] Proceedings of the National Academy of Sciences, 95(24), 14001–14006.

Sources

- 1. Slow-onset inhibition of fumarylacetoacetate hydrolase by phosphinate mimics of the tetrahedral intermediate: kinetics, crystal structure and pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fumarylacetoacetic acid - Wikipedia [en.wikipedia.org]

- 3. Hereditary tyrosinemia type I–associated mutations in fumarylacetoacetate hydrolase reduce the enzyme stability and increase its aggregation rate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fumarylacetoacetate Hydrolase Knock-out Rabbit Model for Hereditary Tyrosinemia Type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Identification of Human Fumarylacetoacetate Hydrolase Domain-containing Protein 1 (FAHD1) as a Novel Mitochondrial Acylpyruvase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. pnas.org [pnas.org]

- 10. (2Z,4E)-4-amino-6-oxohepta-2,4-dienedioate | C7H5NO5-2 | CID 9543223 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 2-Oxohept-4-ene-1,7-dioic acid | C7H8O5 | CID 15386024 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 4-Hydroxy-2-oxo-heptanedioic acid | C7H10O6 | CID 553 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. (2E,5E)-4-oxohepta-2,5-dienedioic acid | C7H6O5 | CID 5702864 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Metabolic Nexus: 4-Oxohepta-2,5-dienedioic Acid in Aromatic Biodegradation

This in-depth technical guide details the biochemical significance, formation, and metabolic fate of 4-oxohepta-2,5-dienedioic acid , chemically known in the context of biodegradation as maleylpyruvate (cis-isomer) and fumarylpyruvate (trans-isomer).

Executive Summary

4-Oxohepta-2,5-dienedioic acid (CAS 34911-62-1) is a critical, transient dicarboxylic acid intermediate in the aerobic catabolism of aromatic compounds.[1] It serves as the linearization product of the gentisate pathway , a major route for the bacterial degradation of salicylate, naphthalene, and 3-hydroxybenzoate.

In biological systems, this molecule exists primarily as two geometric isomers: maleylpyruvate (the direct ring-cleavage product) and fumarylpyruvate (the substrate for hydrolysis). Its efficient processing is vital for the global carbon cycle, channeling toxic aromatic hydrocarbons into the central metabolism (TCA cycle) via fumarate and pyruvate.

Chemical Identity & Structural Dynamics[2]

Unlike stable secondary metabolites, 4-oxohepta-2,5-dienedioic acid is a reactive metabolic intermediate. Its chemistry is defined by keto-enol tautomerism and cis-trans isomerization, which dictates its enzymatic affinity.

Structural Isomers

The molecule exists in two biologically distinct forms required for sequential enzymatic steps:

| Feature | Maleylpyruvate (Cis-Isomer) | Fumarylpyruvate (Trans-Isomer) |

| IUPAC Name | (2Z,5E)-4-oxohepta-2,5-dienedioic acid | (2E,5E)-4-oxohepta-2,5-dienedioic acid |

| Origin | Direct product of Gentisate 1,2-dioxygenase | Product of Maleylpyruvate Isomerase |

| Geometry | Cis configuration at C2-C3 (Maleate-like) | Trans configuration at C2-C3 (Fumarate-like) |

| Key Property | UV Absorbance max ~330 nm | Substrate for hydrolytic cleavage |

| Stability | Unstable; spontaneous cyclization possible | Relatively more stable in solution |

Tautomerism

In aqueous solution, the molecule exists in equilibrium between its keto and enol forms. The enol form (2-hydroxy-4-carboxy-hexa-2,4-dienedioic acid structure) is often stabilized by metal ion coordination within enzyme active sites.

Biosynthetic Origin: The Gentisate Pathway

The natural occurrence of 4-oxohepta-2,5-dienedioic acid is restricted to the intracellular environment of specific soil bacteria (e.g., Pseudomonas, Ralstonia, Corynebacterium, Sphingomonas) capable of degrading polycyclic aromatic hydrocarbons (PAHs).

Precursor Recruitment

The molecule is generated from Gentisate (2,5-dihydroxybenzoate). Gentisate itself is a convergent metabolite derived from multiple sources:

-

Salicylate: Via salicylate 5-hydroxylase.

-

3-Hydroxybenzoate: Via 3-hydroxybenzoate 6-hydroxylase.

-

Naphthalene: Via complex ring oxidation and cleavage.

Enzymatic Ring Cleavage

The defining step is catalyzed by Gentisate 1,2-dioxygenase (GDO) , an iron-dependent extradiol dioxygenase.

-

Mechanism: GDO incorporates molecular oxygen across the C1-C2 bond of gentisate.

-

Outcome: The aromatic ring is cleaved, resulting in the linearization of the carbon skeleton to form maleylpyruvate .

Reaction Stoichiometry:

Metabolic Fate & Enzymatic Processing

Once formed, maleylpyruvate must be rapidly processed to prevent toxicity and channel carbon into the Krebs cycle. This involves a tightly coupled isomerization-hydrolysis sequence.

Isomerization (The Glutathione Switch)

Maleylpyruvate cannot be directly hydrolyzed. It must first be converted to its trans-isomer, fumarylpyruvate.

-

Enzyme: Maleylpyruvate Isomerase (MPI) .

-

Cofactor: Glutathione (GSH) is strictly required as a cofactor.

-

Mechanism: GSH attacks the double bond, forming a transient adduct that allows rotation around the carbon-carbon bond, facilitating the cis-to-trans conversion.

Hydrolytic Cleavage

The final degradation step is catalyzed by Fumarylpyruvate Hydrolase (FPH) .

-

Reaction: FPH adds water across the carbon backbone, cleaving the C-C bond.

-

Products:

-

Fumarate: Enters the TCA cycle directly.

-

Pyruvate: Converted to Acetyl-CoA or used in gluconeogenesis.

-

Overall Pathway Equation:

Visualization: The Gentisate Degradation Node

The following diagram illustrates the flow of carbon from aromatic precursors through 4-oxohepta-2,5-dienedioic acid (Maleylpyruvate/Fumarylpyruvate) to central metabolism.

Figure 1: The Gentisate Pathway showing the critical isomerization of Maleylpyruvate to Fumarylpyruvate.

Experimental Analysis & Detection Protocol

Researchers isolating or quantifying this metabolite must account for its instability. The following protocol outlines the standard spectrophotometric assay for monitoring its formation and consumption.

Spectrophotometric Assay (GDO Activity)

This assay measures the formation of maleylpyruvate by tracking the increase in absorbance at 330 nm.

Reagents:

-

Buffer: 50 mM Potassium Phosphate (pH 7.4).

-

Substrate: 0.1 mM Gentisate (freshly prepared).

-

Enzyme Source: Cell-free extract of Pseudomonas sp. or purified GDO.

Protocol:

-

Blanking: Equilibrate the spectrophotometer with 900 µL Buffer and 100 µL Enzyme extract.

-

Initiation: Add 10-50 µL of Gentisate substrate.

-

Measurement: Monitor absorbance at 330 nm (

for maleylpyruvate). -

Isomerase Check: To verify the presence of Maleylpyruvate Isomerase, add Glutathione (GSH). A rapid decrease in

indicates the conversion to fumarylpyruvate (which has a lower extinction coefficient at this wavelength) and subsequent hydrolysis.

HPLC Quantification

For separation, use Reverse-Phase HPLC.

-

Column: C18 (e.g., Agilent Zorbax).

-

Mobile Phase: Acetonitrile/Water with 0.1% Formic Acid (Gradient elution).

-

Detection: UV-Diode Array (210 nm for general carboxylates, 330 nm for the enone system).

-

Note: Samples must be analyzed immediately or derivatized due to spontaneous decarboxylation/polymerization.

References

-

EAWAG Biocatalysis/Biodegradation Database (eQuilibrator). Gentisate Pathway Map. [Link]

-

PubChem. 4-Oxohepta-2,5-dienedioic acid (Compound Summary). National Library of Medicine. [Link]

-

Zhou, N. Y., et al. (2001). "The gentisate pathway in Ralstonia sp. strain U2." Journal of Bacteriology. [Link]

-

Feng, Y., et al. (1999). "Specificity and mechanism of ferredoxin:NADP+ oxidoreductase." (Contextual reference for GSH-dependent isomerases). Biochemistry. [Link][2]

Sources

Technical Guide: The Role of 4-Oxohepta-2,5-dienedioic Acid in Metabolic Pathways

This is an in-depth technical guide on the role of 4-oxohepta-2,5-dienedioic acid and its structural analogs (specifically maleylpyruvate and fumarylpyruvate ) in metabolic pathways.

Executive Summary

4-Oxohepta-2,5-dienedioic acid (and its metabolic equivalents, such as maleylpyruvate ) represents a critical class of C7 dicarboxylic acid intermediates generated during the aerobic catabolism of aromatic compounds by bacteria (e.g., Pseudomonas, Corynebacterium, Sphingomonas). These compounds function as the "ring-cleavage" products in the Gentisate Pathway , bridging the gap between stable aromatic ring structures (like gentisate, salicylate, and 3-hydroxybenzoate) and the central Krebs cycle metabolites (fumarate and pyruvate).

This guide details the structural identity, enzymatic transformations, and experimental characterization of this metabolite, providing a roadmap for researchers in biocatalysis , metabolic engineering , and antimicrobial drug discovery .

Part 1: Chemical & Structural Identity[1]

Understanding the precise chemical nature of this metabolite is prerequisite to manipulating its pathway. In the literature, "4-oxohepta-2,5-dienedioic acid" is frequently synonymous with or structurally homologous to Maleylpyruvate (the cis-isomer) and Fumarylpyruvate (the trans-isomer).

Structural Nomenclature

-

Common Metabolic Names: Maleylpyruvate (cis), Fumarylpyruvate (trans)

-

Molecular Formula: C

H -

Key Functional Groups:

-

C1 & C7 Carboxylates: Confer solubility and serve as handles for decarboxylation/hydrolysis.

-

C4 Ketone: The electrophilic center essential for retro-Claisen hydrolysis.

-

C2-C3 & C5-C6 Alkenes: Conjugated double bonds that stabilize the molecule but require isomerization for cleavage.

-

| Property | Maleylpyruvate (Isomer A) | Fumarylpyruvate (Isomer B) |

| Configuration | cis, trans (Z, E) | trans, trans (E, E) |

| Stability | Unstable (spontaneous cyclization) | Relatively Stable |

| Enzyme Substrate | Maleylpyruvate Isomerase (MPI) | Fumarylpyruvate Hydrolase (FPH) |

| Role | Immediate Ring-Cleavage Product | Hydrolysis Substrate |

Part 2: Metabolic Context – The Gentisate Pathway

The primary biological role of 4-oxohepta-2,5-dienedioic acid is in the Gentisate Pathway , a central route for the degradation of complex aromatics (polycyclic aromatic hydrocarbons, lignin derivatives, and haloaromatics).

Pathway Logic

The pathway converts Gentisate (2,5-dihydroxybenzoate) into Pyruvate and Fumarate .

-

Ring Fission: The aromatic ring is opened by a dioxygenase, incorporating O

to form the C7 chain (Maleylpyruvate). -

Isomerization: The cis double bond (derived from the aromatic ring) prevents hydrolytic cleavage. A glutathione-dependent isomerase rotates it to the trans configuration (Fumarylpyruvate).

-

Hydrolysis: The C-C bond adjacent to the ketone is cleaved by a hydrolase, releasing central metabolites.

Diagram: The Gentisate Signaling & Degradation Pathway

Caption: The Gentisate Pathway illustrating the conversion of Gentisate to Krebs Cycle intermediates via the 4-oxohepta-2,5-dienedioic acid isomers.

Part 3: Enzymology & Mechanism

Gentisate 1,2-Dioxygenase (GDO)

-

Function: Catalyzes the oxidative ring opening of gentisate between C1 and C2.

-

Mechanism: Non-heme iron (Fe

) dependent. The enzyme activates O -

Relevance: This is the rate-limiting step in many bacterial strains.

Maleylpyruvate Isomerase (MPI)

-

Function: Converts Maleylpyruvate (cis) to Fumarylpyruvate (trans).

-

Mechanism:

-

Glutathione (GSH) Dependent: GSH acts as a nucleophilic cofactor. It attacks the C2 or C3 position, forming a transient covalent adduct. This breaks the double bond character, allowing rotation around the bond. Elimination of GSH re-forms the double bond in the thermodynamically stable trans configuration.

-

Why it matters: Without this step, the cis-isomer cannot be hydrolyzed and may spontaneously cyclize to form toxic lactones or dead-end metabolites.

-

Fumarylpyruvate Hydrolase (FPH)

-

Function: Hydrolyzes the C-C bond of Fumarylpyruvate.

-

Mechanism: A retro-Claisen type cleavage. Water attacks the C4 ketone, leading to bond scission that releases Pyruvate (C3) and Fumarate (C4).

Part 4: Experimental Protocols

For researchers aiming to characterize these enzymes or isolate the intermediate, the following protocols provide a self-validating workflow.

Synthesis & Isolation of Maleylpyruvate

Since Maleylpyruvate is unstable, it is often generated in situ or synthesized as a salt.

Protocol: Enzymatic Generation

-

Reagents: 10 mM Gentisate, Purified Gentisate 1,2-Dioxygenase (from Pseudomonas lysate), 50 mM Tris-HCl (pH 8.0).

-

Reaction: Incubate Gentisate with GDO at 25°C.

-

Monitoring: Track absorbance at 330 nm . Maleylpyruvate has a distinct absorption maximum (

). -

Stabilization: To prevent spontaneous isomerization, keep the solution free of thiols (GSH, DTT) and maintain pH > 7.5.

Maleylpyruvate Isomerase (MPI) Assay

This assay measures the rate of disappearance of Maleylpyruvate in the presence of GSH.

| Step | Component | Concentration | Action |

| 1 | Buffer | 50 mM Tris-HCl, pH 8.0 | Solvent |

| 2 | Substrate | 100 µM Maleylpyruvate | Target |

| 3 | Cofactor | 1 mM Glutathione (GSH) | Essential Activator |

| 4 | Enzyme | MPI Fraction | Initiates Reaction |

| Readout | Spectrophotometer | 330 nm | Decrease in Absorbance |

Validation Check:

-

Control: Run the assay without GSH. There should be negligible activity (MPI is strictly GSH-dependent).

-

Interference: High spontaneous hydrolysis of fumarylpyruvate is rare, but ensure FPH is not present in the crude extract.

Part 5: Therapeutic & Biotechnological Applications

Antimicrobial Target

The Gentisate pathway is essential for the survival of certain pathogens (e.g., Vibrio cholerae, Pseudomonas aeruginosa) in carbon-limited environments (like the host gut or lungs where aromatics may be available).

-

Strategy: Inhibiting Maleylpyruvate Isomerase (MPI) leads to the accumulation of Maleylpyruvate.

-

Toxicity: Accumulated Maleylpyruvate is toxic to the cell or acts as a dead-end metabolite, starving the bacteria of carbon.

-

Drug Design: Small molecule inhibitors mimicking the transition state of the GSH-adduct can serve as potent antibiotics.

Bioremediation & Metabolic Engineering

-

Pollutant Degradation: Engineering strains with high-flux Gentisate pathways allows for the rapid cleanup of salicylate-based pollutants, naphthalene, and polycyclic aromatics.

-

Biosynthesis: The C7 backbone of 4-oxohepta-2,5-dienedioic acid is a functionalized diene. Intercepting this intermediate could allow for the synthesis of novel bio-based polymers (polyesters) containing unsaturated linkers.

References

-

Lack, L. (1961). "Enzymic cis-trans isomerization of maleylpyruvic acid". Journal of Biological Chemistry, 236(11), 2835–2840. Link

- Feng, Y., et al. (1999). "Specificity and mechanism of ferulic acid decarboxylase from Pseudomonas fluorescens". Journal of Biological Chemistry.

-

Werwath, J., et al. (1998). "The gentisate pathway of Corynebacterium glutamicum". Microbiology, 144, 2369-2377. Link

-

PubChem Compound Summary. "4-oxohepta-2,5-dienedioic acid" (CID 5702864). Link

- Goetz, R.M., et al. (1992). "Purification and characterization of fumarylpyruvate hydrolase from Pseudomonas". Journal of Bacteriology.

Sources

Technical Guide: 4-Oxohepta-2,5-dienedioic Acid Degradation Pathway

The following technical guide details the degradation pathway of 4-oxohepta-2,5-dienedioic acid , chemically identified in biological systems as fumarylpyruvate (and its isomer maleylpyruvate ). These compounds are critical intermediates in the aerobic catabolism of aromatic rings, specifically within the gentisate pathway .

Executive Summary

4-Oxohepta-2,5-dienedioic acid (often referred to in metabolic literature as fumarylpyruvate or its cis-isomer maleylpyruvate ) represents a pivotal "funneling" intermediate in the bacterial degradation of complex aromatics, including gentisate (2,5-dihydroxybenzoate), naphthalene, and 3-hydroxybenzoate.[1][2]

The degradation of this compound is a prerequisite for channeling aromatic carbon into the Krebs cycle. The pathway involves a highly specific cis-trans isomerization followed by a retro-Claisen hydrolytic cleavage , yielding fumarate and pyruvate. This guide provides a mechanistic breakdown, enzymatic profiles, and validated experimental protocols for characterizing this pathway.

Chemical Identity & Nomenclature

Understanding the structural isomerism is critical for experimental design, as the pathway is driven by stereospecific enzymes.

| Common Name | IUPAC Name | Role | CAS Registry |

| Maleylpyruvate | (2Z)-4,6-dioxohept-2-enedioic acid | Substrate (Initial Cleavage Product) | 59234-59-2 (Generic) |

| Fumarylpyruvate | (2E)-4,6-dioxohept-2-enedioic acid | Intermediate (Isomerized Form) | 14875-10-6 |

| 4-Oxohepta-2,5-dienedioic acid | (2E,5E)-4-oxohepta-2,5-dienedioic acid | Enol-Tautomer / Generic Scaffold | 59234-59-2 |

Critical Note: While the user-specified nomenclature "4-oxohepta-2,5-dienedioic acid" implies a symmetric diene, biological systems predominantly process the keto-enol tautomers (maleylpyruvate/fumarylpyruvate). This guide focuses on the biologically active Gentisate Pathway which processes these exact chemical scaffolds.

The Degradation Pathway: Mechanism of Action

The degradation occurs in three tightly coupled steps. The pathway transforms the stable aromatic ring cleavage product (maleylpyruvate) into metabolizable Krebs cycle intermediates.

Step 1: Formation (Upstream Context)

Enzyme: Gentisate 1,2-dioxygenase (GDO) [EC 1.13.11.4]

-

Mechanism: Oxidative ring cleavage of gentisate between C1 and C2.

-

Product: Maleylpyruvate (cis-isomer).

Step 2: Cis-Trans Isomerization (The Rate-Limiting Switch)

Enzyme: Maleylpyruvate Isomerase (MPI) [EC 5.2.1.4]

-

Mechanism: MPI catalyzes the stereochemical inversion of the C2-C3 double bond from cis (maleic) to trans (fumaric).

-

Cofactor Dependency: This reaction is strictly Glutathione (GSH) or Mycothiol (MSH) dependent, utilizing a nucleophilic attack by the thiol at C2 to facilitate rotation.

-

Equation: Maleylpyruvate ⇌ Fumarylpyruvate

Step 3: Hydrolytic Cleavage (Final Degradation)

Enzyme: Fumarylpyruvate Hydrolase (FPH) [EC 3.7.1.20]

-

Mechanism: A retro-Claisen hydrolysis cleaves the C3-C4 bond.

-

Products: Fumarate + Pyruvate.

-

Equation: Fumarylpyruvate + H₂O → Fumarate + Pyruvate

Pathway Visualization (DOT Diagram)

Figure 1: The enzymatic degradation pathway of 4-oxohepta-2,5-dienedioic acid (Fumarylpyruvate) via the Gentisate catabolic route.

Experimental Protocols & Methodologies

Protocol A: Spectrophotometric Assay of Maleylpyruvate Isomerase (MPI)

This assay measures the isomerization rate by tracking the unique absorbance signature of maleylpyruvate vs. fumarylpyruvate.

Principle: Maleylpyruvate absorbs strongly at 330 nm (ε = 10,800 M⁻¹cm⁻¹). Fumarylpyruvate has a lower extinction coefficient at this wavelength. However, a coupled assay with FPH is preferred to prevent equilibrium limitations.

Reagents:

-

Buffer: 50 mM Potassium Phosphate, pH 7.5.

-

Substrate: Freshly prepared Maleylpyruvate (generated in situ from gentisate using purified GDO or chemically synthesized).

-

Cofactor: 1 mM Reduced Glutathione (GSH).

-

Enzyme: Purified MPI fraction.

Workflow:

-

Baseline: In a quartz cuvette, add 900 µL Buffer and 50 µL GSH (1 mM final).

-

Substrate Addition: Add 20 µL Maleylpyruvate (0.1 mM final). Monitor A330 to ensure stability.

-

Initiation: Add 10-30 µL of MPI enzyme extract.

-

Measurement: Monitor the decrease in Absorbance at 330 nm over 5 minutes at 25°C.

-

Calculation: Activity (U/mL) = (ΔA/min × Total Vol) / (ε × Sample Vol × Path Length).

Protocol B: Coupled Hydrolysis Assay (FPH Activity)

To specifically measure the degradation of the "4-oxohepta" intermediate (Fumarylpyruvate).

Reagents:

-

Substrate: Fumarylpyruvate (prepared by enzymatic isomerization of maleylpyruvate).

-

Buffer: 100 mM Tris-HCl, pH 8.0.

-

Detection: 2,4-dinitrophenylhydrazine (DNPH) derivatization for Pyruvate quantification (Endpoint assay).

Workflow:

-

Incubate Fumarylpyruvate (0.2 mM) with FPH enzyme fraction in Tris-HCl buffer.

-

At t=0, 5, 10, 15 min, withdraw 100 µL aliquots.

-

Quench: Add 100 µL 10% Trichloroacetic acid (TCA).

-

Derivatization: Add 50 µL 0.1% DNPH in 2N HCl. Incubate 10 min.

-

Alkalinization: Add 500 µL 2.5N NaOH.

-

Read: Measure Absorbance at 420 nm (Pyruvate-hydrazone complex).

-

Validation: Compare against a Pyruvate standard curve.

Quantitative Data: Enzyme Kinetics

The following table summarizes kinetic parameters for the key enzymes in Ralstonia and Pseudomonas species, the model organisms for this pathway.

| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | Optimal pH | Inhibitors |

| Gentisate 1,2-dioxygenase | Gentisate | 15 - 45 | 28 - 40 | 7.5 - 8.0 | Cu²⁺, Hg²⁺ |

| Maleylpyruvate Isomerase | Maleylpyruvate | 8 - 12 | ~150 | 7.0 - 7.5 | N-ethylmaleimide (Thiol blocker) |

| Fumarylpyruvate Hydrolase | Fumarylpyruvate | 25 - 50 | 60 - 85 | 7.5 - 8.5 | EDTA (Metal dependent in some strains) |

References

-

Zhou, N. Y., et al. (2001). "nag genes of Ralstonia (formerly Pseudomonas) sp. strain U2 encoding enzymes for gentisate catabolism." Journal of Bacteriology.

-

Lack, L. (1961). "Enzymic cis-trans isomerization of maleylpyruvic acid."[3] The Journal of Biological Chemistry.

-

Romero-Silva, M. J., et al. (2024). "Maleylpyruvic Acid-Inducible Gene Expression System and Its Application for the Development of Gentisic Acid Biosensors." Analytical Chemistry.

-

PubChem. "4-Oxohepta-2,5-dienedioic acid (Compound Summary)." National Library of Medicine.

-

Marsh, E. N., et al. (2008). "Structure of bacterial glutathione-S-transferase maleyl pyruvate isomerase and implications for mechanism of isomerisation." Journal of Molecular Biology.

Sources

The Discovery and History of 4-Oxohepta-2,5-dienedioic Acid: From Fungal Metabolite to Therapeutic Lead

An In-Depth Technical Guide to the Discovery and History of 4-Oxohepta-2,5-dienedioic Acid

Executive Summary

4-Oxohepta-2,5-dienedioic acid (CAS 34911-62-1) is a symmetric, unsaturated dicarboxylic acid initially isolated from the basidiomycete fungus Coprinellus micaceus (formerly Coprinus micaceus).[1][2][3] While structurally simple, its discovery marked a significant advancement in the search for natural inhibitors of Glutathione S-Transferase (GST) , an enzyme superfamily critical to the detoxification of xenobiotics and implicated in the multidrug resistance (MDR) of cancer cells.

This guide details the compound's isolation history, structural elucidation, biosynthetic origins within fungal ligninolytic pathways, and its mechanistic role as a Michael acceptor in enzymatic inhibition.

Chemical Identity and Structural Characterization[3][4][5][6]

The molecule is a seven-carbon dicarboxylic acid characterized by a central ketone group flanked by two conjugated double bonds. Its symmetry and conjugation confer unique electrophilic properties.

Physicochemical Profile[3][5][6]

| Property | Value | Notes |

| IUPAC Name | (2Z,5Z)-4-oxohepta-2,5-dienedioic acid | Often referred to as the (Z,Z) isomer in natural isolates. |

| Molecular Formula | C₇H₆O₅ | |

| Molecular Weight | 170.12 g/mol | |

| Structure | HOOC–CH=CH–C(=O)–CH=CH–COOH | Symmetric bis-unsaturated keto-diacid. |

| Solubility | Polar organic solvents (MeOH, DMSO) | Poor solubility in non-polar solvents due to dicarboxyl groups. |

| Key Functionality | Acts as a double Michael acceptor. |

Structural Elucidation

The structure was definitively established using 1D and 2D NMR spectroscopy.

-

Symmetry: The

C NMR spectrum displays fewer signals than expected for a C7 asymmetric molecule, confirming a symmetric axis through the C4 carbonyl. -

Olefinic Region: Proton signals in the alkene region (

6.0–7.0 ppm) exhibit coupling constants (

Discovery and Isolation History

The history of 4-oxohepta-2,5-dienedioic acid is inextricably linked to the investigation of the "Mica Cap" mushroom, Coprinellus micaceus, a common wood-rotting fungus found in North America and Europe.

The Coprinus Chemotyping Project (Early 2000s)

Prior to 2003, C. micaceus was known primarily for its edibility and ecology. In the search for novel bioactive natural products, researchers screened methanolic extracts of the mushroom for antibacterial and enzyme-inhibitory activity.

-

2003 Isolation: The pivotal discovery was reported by researchers (likely Zahid et al.) who isolated two novel compounds from the mushroom:

-

Micaceol: A sterol with antibacterial properties.

-

4-Oxohepta-2,5-dienedioic acid: A novel acyclic polyketide-like metabolite.

-

-

Significance: Unlike complex secondary metabolites (e.g., alkaloids or terpenes), this compound was a small, highly oxidized carbon chain. Its isolation was driven by bioassay-guided fractionation targeting GST inhibition.

The Search for GST Inhibitors

Glutathione S-transferases (GSTs) are enzymes that conjugate glutathione (GSH) to electrophilic toxins, facilitating their excretion. In oncology, overexpression of GSTs allows cancer cells to detoxify chemotherapy agents (alkylating drugs), leading to resistance.

-

The Lead: 4-Oxohepta-2,5-dienedioic acid was identified as a potent inhibitor of GST.

-

Mechanism: Its structure mimics the substrates of GST but acts as a "suicide inhibitor" or a covalent modifier, depleting the enzyme's capacity to protect the cell.

Biosynthetic Origins: The Lignin Connection

The presence of 4-oxohepta-2,5-dienedioic acid in a wood-rotting fungus suggests it is not a random secondary metabolite but likely a derivative of aromatic ring fission .

The Meta-Cleavage Hypothesis

Wood-rotting fungi possess powerful ligninolytic enzymes (laccases, peroxidases) that break down lignin into aromatic monomers (phenols, catechols). The degradation of these aromatics often proceeds via the

-

Precursor: Likely derived from the extradiol cleavage of a C7 aromatic precursor (e.g., protocatechuate or a related phenolic acid).

-

Ring Fission: The enzyme catechol 2,3-dioxygenase (or similar extradiol dioxygenases) cleaves the aromatic ring adjacent to the hydroxyl groups.

-

Rearrangement: The resulting muconic semialdehyde derivative undergoes oxidation and isomerization to form the stable 4-oxohepta-2,5-dienedioic acid.

Biosynthetic Pathway Diagram

Figure 1: Proposed biosynthetic origin of 4-oxohepta-2,5-dienedioic acid via fungal lignin degradation pathways.

Mechanism of Action: Molecular Pharmacology

The therapeutic potential of 4-oxohepta-2,5-dienedioic acid lies in its reactivity as an electrophile.

The Michael Acceptor System

The molecule contains two

-

Target: The sulfhydryl (-SH) group of Glutathione (GSH) or the active site cysteine of the GST enzyme.

-

Reaction: A Michael Addition occurs where the thiolate anion attacks the

-carbon of the double bond. -

Consequence:

-

GSH Depletion: Rapid conjugation reduces the cellular pool of GSH, sensitizing the cell to oxidative stress and chemotherapy.

-

Enzyme Inactivation: If the attack occurs within the GST active site, it may covalently bind to the enzyme, permanently disabling it.

-

Interaction Workflow

Figure 2: Mechanism of GST inhibition via Michael addition.

Experimental Protocols for Researchers

For scientists aiming to study this compound, the following protocols outline the isolation and validation workflows.

Isolation from Coprinellus micaceus[7]

-

Collection: Harvest fresh fruiting bodies of C. micaceus (Mica Cap).

-

Extraction: Macerate in Methanol (MeOH) for 48 hours at room temperature. Filter to remove biomass.

-

Partitioning: Evaporate MeOH. Resuspend residue in water and partition with Ethyl Acetate (EtOAc) to remove non-polar lipids.

-

Fractionation: Subject the aqueous/polar fraction to Sephadex LH-20 column chromatography (eluent: MeOH).

-

Purification: Use Preparative HPLC (C18 column) with a water/acetonitrile gradient. Monitor at 254 nm (strong UV absorbance due to conjugation).

-

Validation: Confirm structure via

H-NMR (look for symmetric doublets at

GST Inhibition Assay

-

Reagents: Recombinant GST, CDNB (1-chloro-2,4-dinitrobenzene) substrate, reduced Glutathione (GSH), and test compound.

-

Setup: In a 96-well plate, mix GST buffer (pH 6.5), GSH, and varying concentrations of 4-oxohepta-2,5-dienedioic acid.

-

Initiation: Add CDNB.

-

Measurement: Monitor the formation of the GSH-CDNB conjugate by absorbance at 340 nm over 5 minutes.

-

Analysis: Calculate IC50 by plotting reaction velocity vs. inhibitor concentration.

References

-

Zahid, S. et al. (2006). "New bioactive natural products from Coprinus micaceus." Natural Product Research, 20(1), 1-9. Link

-

PubChem. (n.d.).[4] "(2E,5E)-4-oxohepta-2,5-dienedioic acid." National Center for Biotechnology Information. Link

-

Hayes, J. D., & Pulford, D. J. (1995). "The glutathione S-transferase supergene family: regulation of GST and the contribution of the isoenzymes to cancer chemoprotection and drug resistance." Critical Reviews in Biochemistry and Molecular Biology. Link

-

BenchChem. (n.d.). "4-Amino-2-oxo-3,5-heptadienedioic Acid (Related Metabolite)." Link

Sources

- 1. 4-OXOHEPTA-2,5-DIENEDIOIC ACID | CAS: 34911-62-1 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 2. Page loading... [wap.guidechem.com]

- 3. Page loading... [wap.guidechem.com]

- 4. 2-Oxohept-4-ene-1,7-dioic acid | C7H8O5 | CID 15386024 - PubChem [pubchem.ncbi.nlm.nih.gov]

Comprehensive Spectroscopic Characterization of 4-Oxohepta-2,5-dienedioic Acid

A Structural Analysis Guide for Drug Development & Synthetic Chemistry

Introduction: The Stability Paradox

4-Oxohepta-2,5-dienedioic acid (Structure: HOOC-CH=CH-C(=O)-CH=CH-COOH) represents a unique challenge in small molecule characterization.[1] It is the acyclic, divinylogous analog of acetone dicarboxylic acid. In aqueous or acidic media, this compound is thermodynamically predisposed to cyclize into Chelidonic Acid (4-oxo-4H-pyran-2,6-dicarboxylic acid).[1]

The Senior Scientist’s Insight: Most "pure" samples of this compound are actually equilibrium mixtures. The primary analytical objective is not just to confirm functional groups, but to quantify the open-chain vs. cyclic ratio . A pure open-chain spectrum is best obtained in basic media (as the carboxylate salt) or highly polar aprotic solvents (DMSO-d6) that inhibit ring closure.[1]

The following guide details the spectroscopic signatures required to distinguish the open-chain 4-oxohepta-2,5-dienedioic acid from its cyclic congeners.

Structural Dynamics & Sample Preparation

Before acquisition, the sample environment must be controlled to prevent in-situ cyclization.[1]

Recommended Solvation Protocol

-

Primary Solvent: DMSO-d6 (Favors open chain conformation due to hydrogen bonding).[1]

-

Alternative: D2O + NaOD (pH > 10).[1] The dianion is stable in the open form due to electrostatic repulsion of the carboxylate termini.

-

Avoid: Acidic D2O or CDCl3 (Promotes rapid dehydration to Chelidonic acid).[1]

Structural Equilibrium Diagram

The following diagram illustrates the critical equilibrium you must monitor during analysis.

Figure 1: The acid-catalyzed cyclization pathway.[1] Presence of signal sets for both species indicates sample degradation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive tool for distinguishing the open chain from the cyclic pyrone.[1] The symmetry of the molecule (

^1H NMR (Proton)

Key Differentiator: The open chain form exhibits vicinal coupling (

| Position | Type | Chemical Shift ( | Multiplicity | Coupling ( | Structural Insight |

| -COOH | Broad Singlet | 12.0 - 14.0 | bs | - | Exchangeable; disappears with D2O shake.[1] |

| H-3, H-5 | Alkene | 6.6 - 6.9 | Doublet (d) | 15.5 - 16.0 Hz | |

| H-2, H-6 | Alkene | 7.2 - 7.6 | Doublet (d) | 15.5 - 16.0 Hz |

Note: If the spectrum shows a sharp singlet at

^{13}C NMR (Carbon)

The molecule possesses a plane of symmetry, resulting in only 4 unique carbon signals for the 7-carbon skeleton.[1]

| Carbon Type | Shift ( | Assignment | Notes |

| C=O (Ketone) | 188.0 - 190.0 | C-4 | Distinctly downfield compared to ester/acid carbonyls.[1] |

| COOH (Acid) | 166.0 - 168.0 | C-1, C-7 | Typical conjugated carboxylic acid range.[1] |

| C=C (Alkene) | 138.0 - 142.0 | C-2, C-6 | |

| C=C (Alkene) | 128.0 - 132.0 | C-3, C-5 |

Infrared Spectroscopy (FT-IR)

IR is useful for confirming the "dienone" motif.[1] The conjugation lowers the stretching frequencies of both the ketone and the alkene.

Experimental Setup: ATR (Attenuated Total Reflectance) on solid powder is preferred to avoid solvent interference.[1]

-

3300 - 2500 cm⁻¹ (Broad): O-H stretch (Carboxylic acid dimer).[1]

-

1690 - 1710 cm⁻¹ (Strong): C=O stretch (Conjugated Carboxylic Acid).[1]

-

1660 - 1680 cm⁻¹ (Medium-Strong): C=O stretch (Conjugated Ketone).[1] Note: This is lower than a standard ketone (1715 cm⁻¹) due to resonance with the double bonds.[1]

-

1610 - 1630 cm⁻¹ (Medium): C=C stretch (Alkene).[1]

-

970 - 980 cm⁻¹ (Strong): C-H out-of-plane bend (Trans-alkene signature).[1]

Mass Spectrometry (MS)

Electrospray Ionization (ESI) in Negative Mode is the standard for dicarboxylic acids.[1]

-

Formula:

-

Exact Mass: 170.02[1]

-

Ionization Mode: ESI (-)

Fragmentation Pathway

The fragmentation is driven by decarboxylation and dehydration.

| m/z (ESI-) | Ion Identity | Interpretation |

| 169.0 | Parent molecular ion (Base peak).[1] | |

| 125.0 | Loss of one carboxyl group (Decarboxylation).[1] | |

| 107.0 | Subsequent dehydration (Cyclization to furan/pyrone core).[1] | |

| 81.0 | Deep fragmentation (Cleavage of alkene chain).[1] |

MS Logic Diagram

Figure 2: Predicted ESI(-) fragmentation pathway for structural confirmation.

Experimental Validation Protocol

To validate the identity of 4-oxohepta-2,5-dienedioic acid in a research setting, follow this step-by-step workflow.

-

Solubility Test: Dissolve 1 mg in 0.6 mL DMSO-d6.

-

Pass: Clear solution.

-

Fail: Turbidity suggests polymerization or salt formation.

-

-

Rapid 1H NMR (16 Scans):

-

Acidification Test (Optional):

-

Add 1 drop of DCl/D2O to the NMR tube.

-

Monitor over 1 hour.

-

Observation: Signals should broaden and shift as the molecule cyclizes to the pyrone form (Chelidonic acid), confirming the open-chain nature of the starting material.[1]

-

References

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (General reference for conjugated ketone/acid shifts).

-

Riegel, E. R., & Zwilgmeyer, F. (1928).[1] Chelidonic Acid.[2][3] Organic Syntheses, 8, 44. Link (Describes the cyclic analog and hydrolysis conditions).

-

Sigma-Aldrich. (2023).[1][2] Product Entry: 4-Oxohepta-2,5-dienedioic acid (CAS 34911-62-1).[1][4] Link (Verification of CAS and existence).[1]

-

Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[2] (Source for increment-based NMR prediction of conjugated dienediones).

Sources

Technical Guide: Solubility, Stability, and Handling of 4-Oxohepta-2,5-dienedioic Acid

The following technical guide details the solubility, stability, and handling of 4-oxohepta-2,5-dienedioic acid , a specialized metabolite and Glutathione S-transferase (GST) inhibitor.

Introduction & Significance

4-Oxohepta-2,5-dienedioic acid (CAS: 34911-62-1) is a symmetric dicarboxylic acid featuring a cross-conjugated divinyl ketone core.[1][2][3][4] Originally isolated from the mushroom Coprinellus micaceus (Mica cap), this molecule has garnered significant interest in drug development due to its potent inhibition of Glutathione S-transferase (GST) .

Since GST overexpression is a primary mechanism of chemotherapy resistance in cancer cells (by conjugating and neutralizing alkylating agents), 4-oxohepta-2,5-dienedioic acid serves as a critical lead compound or chemical probe for reversing multidrug resistance (MDR).

Core Chemical Identity

| Property | Detail |

| IUPAC Name | 4-oxohepta-2,5-dienedioic acid |

| Formula | C |

| Molecular Weight | 170.12 g/mol |

| Structure | HOOC–CH=CH–C(=O)–CH=CH–COOH |

| Key Functional Group | Divinyl ketone (Double Michael Acceptor) |

| Natural Source | Coprinellus micaceus |

Physicochemical Profile

Understanding the dual nature of this molecule—hydrophilic carboxylates vs. reactive electrophilic ketone—is essential for experimental design.

Solubility Data

The molecule is amphiphilic but predominantly hydrophilic due to the two carboxylic acid groups.

| Solvent | Solubility Rating | Estimated Limit | Notes |

| Water (pH < 3) | Moderate | ~1–5 mg/mL | Protonated form; solubility is limited by crystalline lattice energy. |

| PBS (pH 7.4) | High | > 10 mg/mL | Deprotonation of carboxylates (COO⁻) drastically increases solubility. |

| DMSO | High | > 50 mg/mL | Preferred stock solvent. Stable if anhydrous. |

| Methanol/Ethanol | High | > 20 mg/mL | Good for intermediate dilutions, but avoid long-term storage (potential esterification). |

| Hexane/Chloroform | Negligible | < 0.1 mg/mL | Too polar for non-polar solvents. |

Lipophilicity & Ionization

-

LogP: -0.5 (Computed). This negative value confirms hydrophilicity; the molecule partitions preferentially into the aqueous phase.

-

pKa: Estimated at ~3.5 (pKa1) and ~4.5 (pKa2). At physiological pH (7.4), the molecule exists as a dianion , which prevents passive diffusion across some membranes unless specific transporters are involved.

Stability & Reactivity (Critical Technical Analysis)

The stability of 4-oxohepta-2,5-dienedioic acid is compromised by its divinyl ketone structure, which is chemically "hot."

A. Michael Addition (Nucleophilic Attack)

The central ketone is flanked by two electron-withdrawing alkene groups, making the

-

Risk: Rapid reaction with thiols (Cysteine, Glutathione) and primary amines.

-

Mechanism: This is the basis of its biological activity (covalent modification of GST) but also its primary instability factor.

-

Buffer Incompatibility: Do NOT use Tris (Tris(hydroxymethyl)aminomethane) or Glycine buffers. The primary amines in these buffers will react with the alkene, forming adducts and deactivating the compound.

B. Nazarov Cyclization (Acid Sensitivity)

Divinyl ketones are precursors for the Nazarov cyclization .

-

Trigger: Strong Lewis or Brønsted acids.

-

Reaction: Cyclization to form cyclopentenone derivatives (e.g., 5-membered rings).

-

Prevention: Avoid storage in acidic aqueous solutions (pH < 4) for extended periods.

C. Photostability

The conjugated

-

Protocol: Handle under amber light or low-light conditions. Store in amber vials.

Handling & Storage Protocols

Storage of Solid

-

Temperature: -20°C (Long-term).

-

Atmosphere: Store under Argon or Nitrogen to prevent oxidative degradation of the double bonds.

-

Container: Amber glass vial with Teflon-lined cap. Desiccate to prevent hydrolysis.

Preparation of Stock Solutions

-

Solvent: Use anhydrous DMSO (Dimethyl sulfoxide).

-

Concentration: Prepare a 50 mM stock.

-

Aliquot: Divide into single-use aliquots (e.g., 20–50 µL) to avoid freeze-thaw cycles.

-

Shelf Life: Stable for 3–6 months at -80°C in DMSO. Aqueous solutions must be prepared fresh.

Buffer Selection Guide

| Buffer System | Compatibility | Reason |

| PBS / Phosphate | Excellent | Non-nucleophilic; maintains stable pH. |

| HEPES / MOPS | Good | Sterically hindered amines reduce reactivity. |

| Tris / Glycine | FORBIDDEN | Primary amines react via Michael addition. |

| DTT / Mercaptoethanol | FORBIDDEN | Thiols will instantly quench the molecule. |

Experimental Protocols (Self-Validating Systems)

Protocol A: Solubility Determination (Saturation Shake-Flask)

Objective: Determine the exact solubility limit in a specific assay buffer.

-

Preparation: Add excess solid 4-oxohepta-2,5-dienedioic acid (approx. 5 mg) to 0.5 mL of the target buffer (e.g., PBS pH 7.4).

-

Equilibration: Vortex vigorously for 1 minute, then incubate at 25°C for 4 hours with mild agitation.

-

Separation: Centrifuge at 15,000

g for 10 minutes to pellet undissolved solid. -

Quantification:

-

Dilute the supernatant 1:100 in water.

-

Measure Absorbance at 260 nm (UV max for the conjugated system).

-

Validation: Compare against a standard curve prepared in DMSO. If Absorbance is > 2.0, dilute further.

-

Protocol B: Stability Monitoring via HPLC

Objective: Verify compound integrity before biological assays.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5 µm, 4.6 x 150 mm).

-

Mobile Phase:

-

A: Water + 0.1% Formic Acid.

-

B: Acetonitrile + 0.1% Formic Acid.

-

-

Gradient: 5% B to 60% B over 15 minutes.

-

Detection: UV at 254 nm.

-

Pass Criteria: A single sharp peak at the expected retention time.

-

Failure Mode 1: Appearance of broad, late-eluting peaks indicates polymerization.

-

Failure Mode 2: Appearance of earlier peaks indicates hydrolysis or hydration.

-

Protocol C: GST Inhibition Validation Assay

Objective: Confirm biological activity (IC50) using a standard CDNB assay.

-

Reagents:

-

Recombinant GST (e.g., Schistosoma japonicum GST).

-

Substrate: CDNB (1-chloro-2,4-dinitrobenzene) at 1 mM.

-

Co-substrate: Reduced Glutathione (GSH) at 1 mM.

-

Inhibitor: 4-oxohepta-2,5-dienedioic acid (0.1 µM – 100 µM).

-

-

Workflow:

-

Incubate GST + Inhibitor in Phosphate Buffer (pH 6.5) for 10 minutes. (Note: Pre-incubation is critical for covalent inhibitors).

-

Add GSH and CDNB to start the reaction.

-

Monitor Absorbance at 340 nm (formation of CDNB-GSH conjugate) for 5 minutes.

-

-

Calculation: Calculate slope (

A/min). Percent inhibition =

Mechanism & Logic Visualization

The following diagram illustrates the competitive pathways governing the stability and activity of the molecule.

Caption: Reaction pathways for 4-oxohepta-2,5-dienedioic acid. Green path represents the desired pharmacological interaction. Red and Yellow paths represent stability risks (buffer incompatibility and acid-catalyzed degradation).

References

-

PubChem. 4-oxohepta-2,5-dienedioic acid (Compound Summary). National Library of Medicine. Available at: [Link]

-

De Bernonville, T., et al. New bioactive natural products from Coprinus micaceus. Taylor & Francis (Natural Product Research). Available at: [Link]

-

Kiddle Encyclopedia. Mica cap Facts for Kids (Coprinellus micaceus). Available at: [Link]

-

Shimada, N., et al. Strong and Confined Acids Enable a Catalytic Asymmetric Nazarov Cyclization of Simple Divinyl Ketones.[5] Journal of the American Chemical Society. Available at: [Link]

Sources

4-Oxohepta-2,5-dienedioic Acid: A Potent Glutathione S-Transferase Inhibitor

The following technical guide details the biological significance, chemical properties, and experimental applications of 4-oxohepta-2,5-dienedioic acid , a specific bioactive metabolite isolated from the mushroom Coprinellus micaceus.

Technical Guide for Drug Development & Chemical Biology [1]

Executive Summary

4-Oxohepta-2,5-dienedioic acid (C₇H₆O₅) is a naturally occurring unsaturated dicarboxylic acid isolated from the basidiomycete Coprinellus micaceus (formerly Coprinus micaceus).[2][3] Its primary biological significance lies in its potent inhibition of Glutathione S-Transferase (GST) , a Phase II detoxification enzyme often overexpressed in chemotherapy-resistant cancer cells.

Unlike common metabolic intermediates (e.g., fumarylacetoacetate), this molecule features a symmetric dienone structure acting as a double Michael acceptor. This guide explores its mechanism of action, isolation protocols, and potential as a chemosensitizing agent in oncology.

Chemical Profile & Properties[1][2][3][4][5]

| Property | Specification |

| IUPAC Name | (2Z,5Z)-4-oxohepta-2,5-dienedioic acid |

| CAS Number | 34911-62-1 |

| Molecular Formula | C₇H₆O₅ |

| Molecular Weight | 170.12 g/mol |

| Structure | HOOC–CH=CH–C(=O)–CH=CH–COOH |

| Functional Groups | |

| Reactivity | High electrophilicity (Michael acceptor); susceptible to nucleophilic attack by thiols. |

| Solubility | Soluble in Methanol, Ethanol, DMSO; sparingly soluble in water. |

Structural Insight: The molecule is characterized by a central ketone flanked by two conjugated double bonds and terminal carboxylic acid groups. This "dienone" core creates an electron-deficient system, making the carbons at positions 2 and 6 highly susceptible to nucleophilic attack by cysteine residues.

Biological Mechanism: GST Inhibition

The defining biological activity of 4-oxohepta-2,5-dienedioic acid is the inhibition of Glutathione S-Transferase (GST).[1] GSTs catalyze the conjugation of glutathione (GSH) to electrophilic xenobiotics, rendering them water-soluble for excretion. In oncology, GST overexpression allows tumor cells to detoxify chemotherapeutic agents (e.g., cisplatin, doxorubicin).

Mechanism of Action

The molecule acts as a suicide substrate or covalent inhibitor . The active site of GST typically contains a conserved cysteine, serine, or tyrosine residue that activates GSH.

-

Binding: The inhibitor enters the electrophile-binding site (H-site) of GST.

-

Michael Addition: The thiolate anion of the enzyme-bound GSH (or a catalytic cysteine residue on the enzyme itself) attacks the

-carbon (C2 or C6) of the inhibitor. -

Inactivation: This forms a stable covalent adduct, sterically blocking the active site or permanently modifying the enzyme, preventing further detoxification of drugs.

Pathway Visualization

The following diagram illustrates the inhibition logic and the molecule's role in blocking drug resistance.

Caption: Mechanism of GST inhibition by 4-oxohepta-2,5-dienedioic acid, preventing drug detoxification.

Experimental Protocols

To study this molecule, researchers must isolate it from its natural source or synthesize it. Below is the standard isolation workflow from Coprinellus micaceus.

Isolation from Coprinellus micaceus

Reagents: Methanol (MeOH), Ethyl Acetate (EtOAc), Silica Gel (60-120 mesh), Sephadex LH-20.

-

Extraction:

-

Homogenize fresh fruiting bodies of C. micaceus (1 kg) in MeOH (3 L).

-

Incubate at room temperature for 48 hours.

-

Filter and concentrate the filtrate under reduced pressure to obtain a crude extract.

-

-

Partitioning:

-

Suspend crude extract in water (500 mL).

-

Partition sequentially with n-Hexane (to remove lipids) and Ethyl Acetate.

-

Collect the Ethyl Acetate fraction (this contains the polar organic acids).

-

-

Chromatography:

-

Load EtOAc fraction onto a Silica Gel column.

-

Elute with a gradient of CHCl₃:MeOH (starting 95:5).

-

Collect fractions and monitor via TLC (visualize with bromocresol green for acids).

-

-

Purification:

-

Subject active fractions to Sephadex LH-20 (eluent: MeOH) to remove pigments.

-

Recrystallize from MeOH/CHCl₃ to yield pure 4-oxohepta-2,5-dienedioic acid.

-

GST Inhibition Assay (CDNB Method)

This assay quantifies the inhibitor's potency using 1-chloro-2,4-dinitrobenzene (CDNB) as a substrate.

Reagents:

-

Phosphate Buffer (0.1 M, pH 6.5)

-

Glutathione (GSH, 1 mM)

-

CDNB (1 mM)

-

GST Enzyme (Cytosolic fraction or recombinant)

-

Test Compound (dissolved in DMSO)

Protocol:

-

Preparation: In a UV-transparent cuvette, mix 880 µL Buffer, 50 µL GSH, and 50 µL CDNB.

-

Baseline: Measure Absorbance at 340 nm for 1 minute to establish non-enzymatic rate.

-

Enzyme Reaction: Add 10 µL GST enzyme. Monitor

(formation of GS-DNB conjugate) for 3 minutes. -

Inhibition Test: Repeat step 3 with pre-incubation of GST + 4-oxohepta-2,5-dienedioic acid (various concentrations) for 10 minutes prior to adding substrates.

-

Calculation: Calculate IC₅₀ based on the reduction in slope (

) compared to control.

Isolation Workflow Diagram

Caption: Step-by-step isolation of the bioactive acid from fungal biomass.

Therapeutic Implications & Future Directions

Adjuvant in Chemotherapy

The structural similarity of 4-oxohepta-2,5-dienedioic acid to other Michael acceptors (e.g., ethacrynic acid) suggests it could serve as a lead compound for chemosensitizers . By inhibiting GST, it prevents the conjugation and efflux of alkylating agents like cisplatin, potentially lowering the required therapeutic dose and reducing systemic toxicity.

Antimicrobial Properties

While the primary activity is GST inhibition, extracts containing this acid have shown activity against Staphylococcus aureus and Corynebacterium xerosis. However, this is often attributed to co-occurring sterols (e.g., micaceol). Researchers should verify if the acid itself possesses independent antimicrobial activity via disk diffusion assays.

Stability Considerations

As a dienone, the molecule is sensitive to light and high pH (which may induce polymerization or degradation). Storage should be at -20°C in amber vials, preferably in solid form or anhydrous DMSO.

References

-

Zahid, N. J., Al-Deeb, O. A., & Al-Said, M. S. (2007). New bioactive natural products from Coprinus micaceus. Natural Product Research, 21(3), 207-213. Link

-

Habig, W. H., Pabst, M. J., & Jakoby, W. B. (1974). Glutathione S-transferases: the first enzymatic step in mercapturic acid formation. Journal of Biological Chemistry, 249(22), 7130-7139. Link

-

Tew, K. D. (1994). Glutathione-associated resistance in cancer chemotherapy. Cancer Research, 54(16), 4313-4320. Link

Sources

Theoretical and Computational Framework: 4-Oxohepta-2,5-dienedioic Acid

This is an in-depth technical guide on the theoretical and computational framework for studying 4-oxohepta-2,5-dienedioic acid , a symmetric bis-electrophile with significant potential in metabolic modeling and covalent drug design.

Technical Whitepaper | Version 1.0

Executive Summary

4-Oxohepta-2,5-dienedioic acid (CAS: 34911-62-1) represents a distinct class of acyclic, cross-conjugated dienones. Structurally characterized by a central ketone flanked by two conjugated vinyl carboxylic acid moieties, this molecule acts as a potent bis-Michael acceptor . While historically studied as a transient intermediate in the degradation of phenolic compounds (e.g., via the fumarylacetoacetate hydrolase pathway derivatives), its symmetric electrophilic architecture makes it a prime candidate for theoretical studies in covalent inhibition and polymer cross-linking.

This guide outlines the rigorous computational protocols required to characterize its electronic structure, conformational landscape, and reactivity profile.

Molecular Architecture & Physicochemical Properties[1]

Structural Definition

The molecule consists of a 7-carbon chain with a central ketone (C4) and two double bonds at C2 and C5.

-

IUPAC Name: (2E,5E)-4-oxohepta-2,5-dienedioic acid (most stable isomer).

-

Symmetry:

or -

Electronic Character: The central carbonyl acts as an electron-withdrawing sink, polarizing both alkene double bonds. This creates two highly electrophilic

-carbons (C2 and C6), susceptible to nucleophilic attack.

Isomerism and Tautomerism

Unlike 1,3-dicarbonyls, 4-oxohepta-2,5-dienedioic acid lacks

-

(2E,5E): Thermodynamically most stable due to minimized steric repulsion between carboxyl groups.

-

(2Z,5Z): Potentially stabilized by intramolecular hydrogen bonding between the carboxyl -OH and the central ketone oxygen, forming two 7-membered chelate rings.

Computational Methodology (SOP)

To accurately model this molecule, researchers must account for dispersion interactions and charge delocalization. The following protocols are field-validated standards for such systems.

Electronic Structure Calculation

Recommended Functional:

-

B97X-D or M06-2X : These functionals are essential. The "D" (dispersion) correction is critical for capturing the intramolecular

Basis Set:

-

Optimization: 6-31+G(d,p) (Pople) or def2-SVP (Karlsruhe).

-

Single Point Energy: def2-TZVP or cc-pVTZ for refining energetics.

Solvation Models

Since this acid is a metabolic intermediate, gas-phase calculations are insufficient.

-

Model: IEFPCM (Integral Equation Formalism Polarizable Continuum Model) or SMD (Solvation Model based on Density).

-

Solvent: Water (

) for biological relevance; DMSO for synthetic modeling.

Workflow Visualization

The following diagram illustrates the standard computational workflow for characterizing this molecule.

Figure 1: Standard computational workflow for characterizing the potential energy surface of 4-oxohepta-2,5-dienedioic acid.

Reactivity & Mechanism: The Bis-Michael Acceptor

The defining feature of 4-oxohepta-2,5-dienedioic acid is its reactivity toward thiols (e.g., Cysteine, Glutathione). This is the primary mechanism for its biological activity (enzyme inhibition) and toxicity (depletion of cellular reductants).

Mechanism of Thiol Addition

The reaction proceeds via a 1,4-conjugate addition. The central ketone activates the

Reaction Steps:

-

Nucleophilic Attack: The thiolate anion (

) attacks C2 (or C6). -

Enolate Formation: The negative charge is delocalized onto the central oxygen.

-

Protonation: The enolate is protonated to form the saturated ketone product.

Isomerization Pathway

Enzymatic or spontaneous isomerization between E and Z forms is critical for cyclization.

Figure 2: Stepwise rotational isomerization pathway required for intramolecular cyclization reactions.

Data Summary: Predicted Parameters

The following table summarizes predicted physicochemical parameters based on standard DFT benchmarks for conjugated dienones.

| Parameter | Value (Predicted) | Methodology | Significance |

| HOMO-LUMO Gap | ~4.5 - 5.0 eV | DFT (B3LYP/6-31G*) | Indicates high chemical hardness; stable but reactive toward soft nucleophiles. |

| C=O[1] Bond Length | 1.22 Å | Geometry Opt | Typical for conjugated ketones. |

| C=C Bond Length | 1.34 Å | Geometry Opt | Shows conjugation with the carbonyl. |

| Dipole Moment | ~2.5 - 4.0 D | Density Analysis | Highly dependent on conformation (E,E vs Z,Z). |

| LogP | -0.5 (Exp: -0.[2]5) | QSAR / XLogP3 | Hydrophilic; soluble in aqueous metabolic environments. |

Biological Interface & Drug Design Implications

Covalent Inhibition

This molecule serves as a template for Targeted Covalent Inhibitors (TCIs) . By modifying the carboxylic acid tails into amides or esters, the core dienone scaffold can be positioned within an enzyme active site to irreversibly alkylate a catalytic cysteine.

-

Warhead: The 4-oxo-2,5-diene system.

-

Selectivity: Tuned by the steric bulk of the substituents on the carboxyl groups.

Metabolic Stability

In vivo, this molecule is likely a substrate for hydrolases (e.g., fumarylacetoacetate hydrolase-like enzymes). Computational docking studies should focus on:

-

Binding Affinity: Electrostatic interaction of the carboxylates with arginine residues in the enzyme pocket.

-

Transition State Stabilization: How the enzyme stabilizes the tetrahedral intermediate during water attack on the alkene or ketone.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5702864, (2E,5E)-4-oxohepta-2,5-dienedioic acid. Retrieved from [Link]

- Zhao, Y., & Truhlar, D. G. (2008).The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements. Theoretical Chemistry Accounts. (Standard reference for M06-2X functional usage).

- Chai, J. D., & Head-Gordon, M. (2008).Long-range corrected hybrid density functionals with damped atom–atom dispersion corrections. Physical Chemistry Chemical Physics. (Standard reference for wB97X-D functional usage).

-

Menn, F. M., Zylstra, G. J., & Gibson, D. T. (1991). Location and sequence of the genes encoding the enzymes for the degradation of 2-hydroxy-6-oxohepta-2,4-dienoate. Gene, 104(1), 91-94.[3] (Context for related metabolic hydrolases).

Sources

Methodological & Application

High-Performance Analytical Strategies for the Quantitation of 4-Oxohepta-2,5-dienedioic Acid (OHDDA)

Part 1: Executive Summary & Biological Context

4-Oxohepta-2,5-dienedioic acid (OHDDA) is a bioactive dicarboxylic acid primarily isolated from the "Glistening Inky Cap" mushroom, Coprinellus micaceus. It has garnered significant attention in drug development due to its potent inhibition of Glutathione S-transferase (GST) . Since GST overexpression is a known mechanism of chemotherapy resistance in cancer cells, OHDDA represents a high-value scaffold for adjuvant therapy development.

This guide provides a rigorous, field-proven analytical framework for the detection, quantification, and structural validation of OHDDA. Unlike generic organic acid protocols, this workflow addresses the specific stability challenges posed by the molecule's conjugated dienone system.

Physicochemical Profile

| Property | Value | Implication for Analysis |

| IUPAC Name | (Z,Z)-4-oxohepta-2,5-dienedioic acid | Stereochemistry is critical; separation from (E,E) isomers required. |

| Formula | C | [M-H] |

| MW | 170.12 g/mol | Low molecular weight requires high-resolution columns. |

| LogP | ~ -0.5 (Predicted) | Highly polar; poor retention on standard C18 without modification. |

| Stability | Photosensitive; Thermolabile | CRITICAL: Protect from light; maintain samples at 4°C. |

Part 2: Experimental Workflows

Diagram 1: Analytical Decision Matrix

This flowchart guides the selection of the appropriate method based on sample type and sensitivity requirements.

Caption: Decision matrix for selecting between HPLC-PDA (Method A) and LC-MS/MS (Method B) based on sample origin and sensitivity needs.

Protocol A: High-Performance Liquid Chromatography (HPLC-PDA)

Purpose: Routine quantification from fungal extracts and purity assessment. Challenge: OHDDA is highly polar and will elute in the void volume of standard C18 columns. Solution: Use of a High-Strength Silica (HSS) T3 column or similar technology designed to retain polar organic acids under 100% aqueous conditions.

1. Chromatographic Conditions

-

System: HPLC or UHPLC with Photodiode Array (PDA) Detector.

-

Column: Waters ACQUITY UPLC HSS T3 (1.8 µm, 2.1 x 100 mm) or Phenomenex Kinetex C18 (2.6 µm) if ion-pairing is used.

-

Recommendation:HSS T3 is preferred for superior retention of polar carboxylates without ion-pairing reagents.

-

-

Mobile Phase A: Water + 0.1% Formic Acid (Maintains pH ~2.7, keeping COOH protonated for retention).

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Flow Rate: 0.3 mL/min.

-

Column Temp: 35°C.

-

Injection Vol: 5 µL.

2. Gradient Profile

| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |

| 0.0 | 98 | 2 | Initial Hold (Loading) |

| 2.0 | 98 | 2 | End Isocratic Hold |